molecular formula C22H18Cl2N4O2 B14651522 Pyridinium, 4-carbamoyl-1-(7-chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, chloride CAS No. 53149-40-9

Pyridinium, 4-carbamoyl-1-(7-chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, chloride

Cat. No.: B14651522
CAS No.: 53149-40-9
M. Wt: 441.3 g/mol
InChI Key: XKBWIZLELLNISH-UHFFFAOYSA-N
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Description

Pyridinium, 4-carbamoyl-1-(7-chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, chloride is a complex organic compound that belongs to the class of pyridinium compounds It is characterized by the presence of a pyridinium ring, a benzodiazepine moiety, and a chloride ion

Preparation Methods

The synthesis of Pyridinium, 4-carbamoyl-1-(7-chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, chloride involves multiple steps. The synthetic route typically starts with the preparation of the benzodiazepine core, followed by the introduction of the pyridinium ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Pyridinium, 4-carbamoyl-1-(7-chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Pyridinium, 4-carbamoyl-1-(7-chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain medical conditions.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Pyridinium, 4-carbamoyl-1-(7-chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, chloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Pyridinium, 4-carbamoyl-1-(7-chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, chloride can be compared with other similar compounds, such as:

Properties

CAS No.

53149-40-9

Molecular Formula

C22H18Cl2N4O2

Molecular Weight

441.3 g/mol

IUPAC Name

1-(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)pyridin-1-ium-4-carboxamide;chloride

InChI

InChI=1S/C22H17ClN4O2.ClH/c1-26-18-8-7-16(23)13-17(18)19(14-5-3-2-4-6-14)25-21(22(26)29)27-11-9-15(10-12-27)20(24)28;/h2-13,21H,1H3,(H-,24,28);1H

InChI Key

XKBWIZLELLNISH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)[N+]3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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